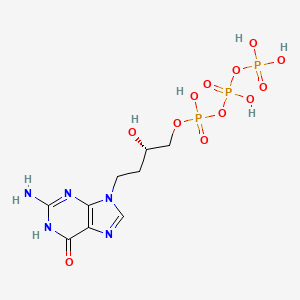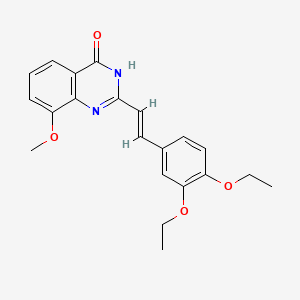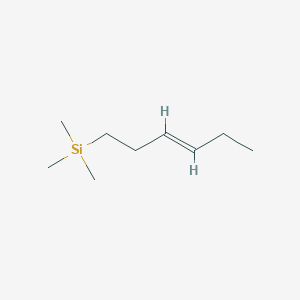
GardeniaBlue
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gardenia Blue is an appealing alternative to certified colors and can be used across various applications. It’s a bright blue pigment that can also be used to create additional natural colors such as green and intense purple shades . It’s typically water-soluble and is used in beverages, baking, dairy, confection, dry grocery, and pet food .
Synthesis Analysis
Based on molecular simulations, the synthetic route of water-insoluble Gardenia Blue pigment was prepared by the reaction of genipin and L-Phenylalanine methyl ester hydrochloride . A highly purified pigment was obtained after extraction by chloroform and purification by silica gel column chromatography .
Molecular Structure Analysis
The molecular structures of some intermediates were determined using accurate masses and additional NMR techniques such as heteronuclear multiple bond correlation (HMBC) . The main functional groups include O-C=O, C=O, C-N, C=C, OH, and benzene ring . The pigment was found to have an alternating copolymer structure composed of methyne and 5H-2-pyrindine, which was substituted by amino acids at N atom and linked with methyne at 5 and 7 positions .
Chemical Reactions Analysis
The synthetic route of water-insoluble Gardenia Blue pigment was prepared by the reaction of genipin and L-Phenylalanine methyl ester hydrochloride . The time-course of Gardenia Blue formation with benzylamine was monitored by high-performance liquid chromatography (HPLC), liquid chromatography time-of-flight mass spectrometry (LC-TOFMS), and 1H and 13C NMR measurements .
Physical And Chemical Properties Analysis
The surface of the pigment was largely smooth and spherical . The λmax was 607 nm . The pigment was only able to be dissolved in ethanol, methanol, acetone, ethyl acetate, and other strong polar organic solvents, but was not able to be dissolved in water, ethyl ether, petroleum ether, and other weak polar organic solvents .
Propriétés
Numéro CAS |
106441-42-3 |
|---|---|
Nom du produit |
GardeniaBlue |
Formule moléculaire |
C20H30N11O16P3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






